molecular formula C12H9N3O2S B2914687 N-(6-methylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide CAS No. 919758-75-1

N-(6-methylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide

Cat. No.: B2914687
CAS No.: 919758-75-1
M. Wt: 259.28
InChI Key: RDLALNPHXWRGQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-Methylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide is a heterocyclic compound featuring a benzo[d]thiazole core fused with a benzene ring and substituted at the 6-position with a methyl group. The isoxazole-5-carboxamide moiety is linked via an amide bond to the thiazole nitrogen.

Properties

IUPAC Name

N-(6-methyl-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O2S/c1-7-2-3-8-10(6-7)18-12(14-8)15-11(16)9-4-5-13-17-9/h2-6H,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDLALNPHXWRGQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=NO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-methylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide typically involves the condensation of a suitable aryl benzaldehyde with 6-nitrobenzo[d]thiazol-2-amine in ethanol, using a catalytic quantity of glacial acetic acid . This reaction forms an intermediate, which is then further reacted to form the final compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions: N-(6-methylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups attached to the benzothiazole or isoxazole rings.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzothiazole or isoxazole compounds .

Scientific Research Applications

N-(6-methylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(6-methylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation . Molecular docking studies have shown that the compound can bind to specific sites on target proteins, influencing their activity .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocycle Variations

Compound A : 5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide
  • Key Differences :
    • Replaces the benzo[d]thiazole with a simple thiazole ring.
    • Methyl substitution on the isoxazole (position 4) instead of position 3.
  • Altered electronic properties may affect binding affinity in biological targets.
Compound B : N-(6-Methoxybenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-3-ylmethyl)isoxazole-3-carboxamide
  • Key Differences :
    • Methoxy substitution at the 6-position of the benzothiazole (vs. methyl in the target compound).
    • Additional pyridinylmethyl group on the amide nitrogen.
  • The pyridinylmethyl extension may introduce steric hindrance or new hydrogen-bonding interactions.

Substituent Position and Linkage Variations

Compound C : 2-[[(3-methyl-5-isoxazolyl)methyl]thio]-N-[2-[(4-nitrophenyl)amino]ethyl]-benzamide (Compound 25)
  • Key Differences: Uses a thioether linkage instead of a carboxamide. Nitrophenylaminoethyl side chain introduces strong electron-withdrawing effects.
  • Implications :
    • Thioether linkage may improve metabolic stability but reduce hydrogen-bonding capacity.
    • Nitro group could enhance reactivity or toxicity, limiting therapeutic utility.
Compound D : N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-(furan-2-yl)isoxazole-3-carboxamide
  • Key Differences :
    • Incorporates a thiadiazole ring and benzo[d][1,3]dioxole group.
    • Furan substituent on the isoxazole.
  • Implications :
    • Thiadiazole and dioxole groups may enhance π-π stacking or intercalation with biological targets.
    • Increased molecular weight (485.5 g/mol vs. ~380 g/mol for the target compound) could affect pharmacokinetics.

Tabulated Comparison of Key Compounds

Compound Core Structure Substituents/Linkage Molecular Weight (g/mol) Notable Features
Target Compound Benzo[d]thiazole 6-methyl, isoxazole-5-carboxamide ~380 High lipophilicity, amide linkage
Compound A Thiazole 5-methylisoxazole-4-carboxamide N/A Simpler structure, reduced steric hindrance
Compound B Benzo[d]thiazole 6-methoxy, pyridinylmethyl 380.4 Enhanced solubility, extended side chain
Compound C Benzamide Thioether, nitro group N/A Electron-withdrawing substituents
Compound D Thiadiazole Benzo[d][1,3]dioxole, furan 485.5 Complex architecture, potential for π-π interactions

Biological Activity

N-(6-methylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anti-inflammatory, antimicrobial, and anticancer agent. This article delves into the biological activity of this compound, examining its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a benzothiazole moiety linked to an isoxazole ring through an amide bond. Its molecular formula is C13_{13}H10_{10}N2_{2}O2_{2}S, with a molecular weight of approximately 258.29 g/mol. The unique structural combination contributes to its diverse biological activities.

The primary mechanism of action for this compound involves the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2 . These enzymes are crucial in the arachidonic acid pathway, leading to the production of prostaglandins, which play a significant role in inflammation and pain signaling. By inhibiting COX enzymes, this compound reduces prostaglandin synthesis, thereby exerting anti-inflammatory effects.

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have demonstrated its ability to reduce inflammation markers in various cell lines. The compound's effectiveness was evaluated through assays measuring prostaglandin levels in response to inflammatory stimuli.

Antimicrobial Activity

The compound has shown promising antimicrobial activity against various bacterial strains. A study reported its effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating its potential as an antimicrobial agent.

Anticancer Activity

In the context of cancer research, this compound has been tested against several cancer cell lines, including Colo205 and MCF7. Studies indicated that it induces apoptosis in cancer cells by modulating key regulatory proteins involved in cell cycle progression and apoptosis pathways. Notably, it was observed to cause G2/M phase arrest in treated cells .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the benzothiazole and isoxazole moieties can significantly impact the biological activity of the compound. For instance, substituents on the benzothiazole ring can enhance COX inhibition or alter antimicrobial potency. Research suggests that specific electron-withdrawing groups at certain positions improve efficacy against target enzymes .

Case Studies and Research Findings

  • Anti-inflammatory Studies : A series of experiments demonstrated that this compound effectively reduced inflammation markers in animal models of arthritis, supporting its potential therapeutic use in inflammatory diseases.
  • Antimicrobial Efficacy : In vitro tests against Staphylococcus aureus and Escherichia coli showed that the compound had MIC values comparable to established antibiotics, indicating its potential as a novel antimicrobial agent .
  • Cancer Cell Line Testing : In cell line studies involving MCF7 (breast cancer) and A549 (lung cancer), this compound exhibited significant cytotoxicity with IC50 values ranging from 5 to 15 μM across different cell lines .

Summary Table of Biological Activities

Activity TypeTarget/EffectObservations
Anti-inflammatoryCOX inhibitionReduced prostaglandin levels
AntimicrobialBacterial strainsEffective against Gram-positive/negative bacteria
AnticancerApoptosis inductionInduced G2/M arrest in cancer cells

Q & A

Basic: What synthetic strategies are recommended for preparing N-(6-methylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide, and how are intermediates validated?

Methodological Answer:
The synthesis typically involves multi-step reactions starting with the formation of the benzothiazole core. For example, cyclocondensation of 2-amino-6-methylbenzothiazole with isoxazole-5-carboxylic acid derivatives can be employed. Key intermediates, such as carboxamide precursors, are synthesized via coupling reactions (e.g., using EDC/HOBt or DCC as coupling agents). Validation involves:

  • 1H/13C NMR spectroscopy to confirm bond formation (e.g., absence of amine peaks and presence of carboxamide signals) .
  • HPLC-MS to assess purity and molecular weight consistency .
  • Elemental analysis to verify stoichiometry .

Basic: Which analytical techniques are critical for characterizing the structural integrity of this compound?

Methodological Answer:

  • X-ray crystallography : Resolves crystal packing and confirms stereochemistry, as demonstrated for analogous thiazole-isoxazole hybrids .
  • FT-IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹ for carboxamide) .
  • 2D NMR (COSY, HSQC) : Assigns proton-carbon correlations and detects regioisomeric impurities .

Advanced: How can researchers optimize reaction yields when synthesizing benzothiazole-isoxazole hybrids?

Methodological Answer:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance cyclization efficiency, as shown in thiadiazole synthesis .
  • Catalytic additives : Iodine and triethylamine promote cyclization by facilitating sulfur elimination (e.g., in thiadiazole formation) .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from hours to minutes) for intermediates, improving throughput .

Advanced: How should contradictory biological activity data (e.g., anticancer vs. low cytotoxicity) be analyzed for this compound?

Methodological Answer:

  • Cell line specificity : Test across multiple cell lines (e.g., MCF-7, HeLa, A549) to identify tissue-dependent effects, as seen in related thiazole derivatives .
  • Dose-response profiling : Use IC50 values to differentiate between true bioactivity and assay artifacts .
  • Mechanistic studies : Perform ROS detection or apoptosis assays (e.g., Annexin V staining) to validate proposed pathways .

Advanced: What computational approaches are used to predict the target binding affinity of this compound?

Methodological Answer:

  • Molecular docking : Utilize software like AutoDock Vina to model interactions with kinases (e.g., GSK-3β) or receptors, as demonstrated for benzothiazole-carboxamides .
  • MD simulations : Assess binding stability over 100+ ns trajectories to identify key residues (e.g., hydrophobic pockets accommodating the methyl group) .
  • QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on isoxazole) with activity trends .

Basic: What in vitro assays are suitable for initial biological screening?

Methodological Answer:

  • Antimicrobial screening : Agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Anticancer profiling : MTT assays with dose ranges (1–100 µM) and positive controls (e.g., cisplatin) .
  • Enzyme inhibition : Fluorescence-based assays for kinases or proteases (e.g., trypsin) to identify inhibitory potential .

Advanced: How can solubility challenges be addressed during formulation for in vivo studies?

Methodological Answer:

  • Prodrug design : Introduce phosphate esters or PEGylated derivatives to enhance aqueous solubility .
  • Co-solvent systems : Use DMSO/PBS mixtures (<5% DMSO) to maintain compound stability .
  • Nanoencapsulation : Employ liposomes or PLGA nanoparticles, as validated for hydrophobic thiazole analogs .

Advanced: What strategies resolve discrepancies in spectroscopic data (e.g., unexpected NMR shifts)?

Methodological Answer:

  • Variable temperature NMR : Detect dynamic effects (e.g., rotameric equilibria) causing peak splitting .
  • Isotopic labeling : Use 15N or 13C-enriched samples to trace resonance assignments .
  • Comparative analysis : Cross-reference with structurally characterized analogs (e.g., N-(thiazol-2-yl)isoxazole derivatives) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.